Benzenemethanamine, 3-nitro-N-propyl-
Description
Benzenemethanamine, 3-nitro-N-propyl- is a substituted aromatic amine characterized by a benzene ring with a methanamine group (-CH₂NH-) substituted at the 3-position with a nitro (-NO₂) group and an N-propyl (-CH₂CH₂CH₃) alkyl chain.
Key structural features:
- Nitro group: Electron-withdrawing, influencing reactivity and solubility.
- N-propyl chain: Hydrophobic, affecting lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-6-11-8-9-4-3-5-10(7-9)12(13)14/h3-5,7,11H,2,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSBRCGJOPIKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920418 | |
| Record name | N-[(3-Nitrophenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-04-8 | |
| Record name | 3-Nitro-N-propylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 3-nitro-N-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3-Nitrophenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzenemethanamine, 3-nitro-N-propyl- is synthesized by attaching a nitro group to the propyl chain of benzylamine. The synthetic route typically involves nitration of the propylbenzylamine under controlled conditions to introduce the nitro group at the desired position. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benzenemethanamine, 3-nitro-N-propyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different amines depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and other reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenemethanamine, 3-nitro-N-propyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties, making it useful in developing new antibiotics and antifungal agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3-nitro-N-propyl- involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The nitro group plays a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Groups
a) Benzenemethanamine, 3-nitro-N-(phenylmethyl)- (CAS 122377-70-2)
- Structure : Similar backbone but replaces N-propyl with a benzyl (-CH₂C₆H₅) group.
- Molecular formula : C₁₄H₁₄N₂O₂ (MW: 242.28 g/mol).
- Higher molecular weight compared to the N-propyl analog.
b) Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl) (CAS 821776-88-9)
- Structure : Features a trifluoromethyl (-CF₃) group at the 3-position and a methoxyethyl (-OCH₂CH₂-) substituent.
- Key differences :
- Trifluoromethyl group enhances electron-withdrawing effects and metabolic stability.
- Methoxyethyl chain introduces polarity, altering solubility compared to pure alkyl chains.
c) Benzenemethanamine, 3-methyl
- Structure : Lacks nitro and N-propyl groups; methyl substituent at the 3-position.
- Molecular formula : C₈H₁₁N (MW: 121.18 g/mol).
- Boiling point: 476.7 K , lower than nitro-substituted analogs due to reduced polarity.
Physicochemical Properties
Notes:
- The nitro group in 3-nitro-N-propyl- increases polarity and boiling point compared to non-nitro analogs.
- N-propyl chains generally lower water solubility but enhance lipid membrane permeability .
Biological Activity
Benzenemethanamine, 3-nitro-N-propyl- (CAS Number: 90390-04-8) is a compound that has garnered attention for its biological activity , particularly its antimicrobial and antifungal properties . This article explores the various aspects of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Overview of Biological Activity
Benzenemethanamine, 3-nitro-N-propyl- is primarily studied for its antimicrobial and antifungal effects. The presence of the nitro group is crucial for its biological activity, as it facilitates interactions with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. This mechanism involves the generation of reactive nitrogen species that damage cellular components, thereby exerting its antimicrobial effects.
The mechanism through which Benzenemethanamine, 3-nitro-N-propyl- exerts its biological effects can be summarized as follows:
- Cell Membrane Disruption : The compound interacts with microbial membranes, compromising their integrity.
- Reactive Species Generation : The nitro group is involved in the production of reactive nitrogen species, which are harmful to microbial cells.
- Cell Death Induction : The combination of membrane disruption and reactive species leads to microbial cell death.
Comparative Analysis
To understand the unique properties of Benzenemethanamine, 3-nitro-N-propyl-, it is beneficial to compare it with similar compounds. Here is a comparative table highlighting key differences:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Benzenemethanamine, 3-nitro-N-propyl- | Nitro group at position 3 | Strong antimicrobial activity |
| Benzenemethanamine, N-propyl- | No nitro group | Weaker antimicrobial activity |
| Benzenemethanamine, 4-nitro-N-propyl- | Nitro group at position 4 | Varies in reactivity and activity |
The distinct placement of the nitro group in Benzenemethanamine, 3-nitro-N-propyl- contributes significantly to its enhanced biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have examined the biological activity of Benzenemethanamine, 3-nitro-N-propyl-. Below are key findings from selected research:
-
Antimicrobial Efficacy :
- A study demonstrated that Benzenemethanamine, 3-nitro-N-propyl- exhibited significant antimicrobial properties against a range of bacterial strains. The compound was effective in disrupting bacterial cell membranes and inhibiting growth.
-
Fungal Inhibition :
- Research indicated that this compound also showed antifungal activity against various fungi. Its mechanism involved similar pathways as those observed in bacterial inhibition.
-
Potential for Antibiotic Development :
- Given its potent antimicrobial and antifungal properties, there is ongoing research into utilizing Benzenemethanamine, 3-nitro-N-propyl- as a lead compound for developing new antibiotics and antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
